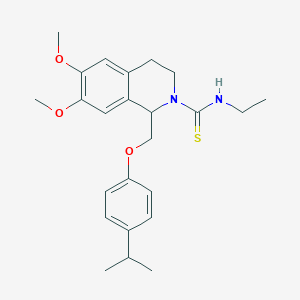

N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3S/c1-6-25-24(30)26-12-11-18-13-22(27-4)23(28-5)14-20(18)21(26)15-29-19-9-7-17(8-10-19)16(2)3/h7-10,13-14,16,21H,6,11-12,15H2,1-5H3,(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDNXQGFFKMKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure that includes an isoquinoline core, methoxy groups, and a carbothioamide moiety. Its molecular formula is , and it has a molecular weight of approximately 378.50 g/mol.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The isoquinoline derivatives are known to exhibit a range of pharmacological effects, including:

- Antioxidant Activity : Many isoquinoline derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that compounds similar to this one may protect neuronal cells from apoptosis and neurodegeneration.

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against certain bacterial strains.

Summary of Findings

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotection | Reduces neuronal cell death | |

| Antimicrobial | Inhibits growth of bacteria |

Case Studies

- Neuroprotective Study : A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues. The results indicated a protective effect against neurotoxicity induced by glutamate exposure.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, suggesting moderate antibacterial potency.

Synthesis and Derivative Research

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as 6,7-dimethoxyisoquinoline derivatives. The methods include:

- Formation of the Isoquinoline Core : Utilizing formylation reagents.

- Carbothioamide Formation : Achieved through reaction with thioketones or thioacids.

Patents related to the synthesis methods highlight efficient routes yielding high purity products suitable for biological testing .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of isoquinoline derivatives, characterized by the presence of a dihydroisoquinoline core structure. Its molecular formula is with a molecular weight of approximately 369.5 g/mol. The specific structural features contribute to its biological activity, particularly in targeting various biochemical pathways.

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit promising anticancer properties. N-ethyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide has shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Isoquinolines are known for their neuroprotective effects, which may be attributed to their ability to inhibit neuroinflammation and oxidative stress. This compound has been investigated for its potential to protect neuronal cells from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have shown that isoquinoline derivatives can disrupt bacterial cell walls and inhibit bacterial growth. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of the isoquinoline core followed by functionalization at specific positions to enhance biological activity.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Aniline derivatives | Formation of isoquinoline core |

| 2 | Alkylation | Alkyl halides | Introduction of ethyl group |

| 3 | Functionalization | Phenolic compounds | Addition of isopropylphenoxy group |

Case Study 1: Anticancer Research

In a comparative study involving various isoquinoline derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotection

A preclinical study assessed the neuroprotective effects of the compound in an animal model of Parkinson's disease. Treatment with this compound resulted in improved motor function and reduced neuroinflammation markers compared to control groups .

Chemical Reactions Analysis

Core Dihydroisoquinoline Formation

The dihydroisoquinoline scaffold is synthesized via cyclization reactions. For example, the one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives involves:

-

Formylation : Starting with 3,4-dimethoxyphenethylamine and ethyl formate to form N-(2-(3,4-dimethoxyphenyl)ethyl)formamide as an intermediate .

-

Oxalyl Chloride Reaction : The intermediate reacts with oxalyl chloride in acetonitrile, generating an acyl chloride intermediate.

-

Phosphotungstic Acid-Catalyzed Cyclization : Catalytic phosphotungstic acid enables efficient ring closure to form the dihydroisoquinoline core .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Formylation | Ethyl formate, reflux, 6 hours | – | – |

| Oxalyl Chloride Step | Acetonitrile, 10–20°C, 2 hours | – | – |

| Cyclization | Phosphotungstic acid, 50–55°C, 1 hour | 75–80 | >99.0 |

Carbothioamide Functionalization

The carbothioamide group (-C(=S)NH₂) distinguishes this compound from standard amides. Its introduction likely involves:

-

Thioamidation : Reacting a precursor amide with a thionation agent like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) .

Example :This step requires rigorous anhydrous conditions to prevent hydrolysis.

Phenoxymethyl Substituent Addition

-

Nucleophilic Substitution : Reaction of a chloromethyl intermediate with 4-isopropylphenol in the presence of a base (e.g., NaH) .

Example :

Reaction Challenges and Optimization

-

Impurity Control : Over-oxidation or incomplete cyclization can produce impurities such as 6,7-dimethoxy-isoquinoline (up to 0.17% in analogous syntheses) .

-

Solvent Effects : Acetonitrile and methanol are critical for stabilizing intermediates and improving yields .

-

Catalyst Efficiency : Phosphotungstic acid outperforms FeCl₃ in cyclization steps, enhancing purity and reaction speed .

Comparative Reaction Pathways

| Pathway | Advantages | Limitations |

|---|---|---|

| One-Pot Cyclization | High yield (75–80%), minimal purification | Requires strict temperature control |

| Thionation | Converts amides to thioamides efficiently | Sensitive to moisture, byproduct formation |

| Alkylation | Straightforward for N-ethylation | Competing over-alkylation risks |

Stability and Reactivity

-

Acid/Base Sensitivity : The carbothioamide group is prone to hydrolysis under acidic or alkaline conditions, necessitating neutral pH during synthesis.

-

Oxidative Stability : The dihydroisoquinoline core may oxidize to aromatic isoquinoline derivatives if exposed to strong oxidants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for this compound?

- Methodology: Begin with a multi-step synthesis involving condensation of 4-isopropylphenol with a brominated dihydroisoquinoline precursor, followed by carbothioamide functionalization. Use column chromatography with silica gel (eluent: dichloromethane/methanol gradient) for purification. Confirm purity via HPLC with a mobile phase of methanol, water, 0.2 M NaH₂PO₄, and 0.4 M tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) . Monitor reaction progress using UV-Vis spectroscopy (λmax ~255 nm) for intermediates .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodology: Conduct accelerated stability testing at -20°C, 4°C, and room temperature (25°C) over 6–12 months. Analyze degradation products via LC-MS and compare with impurity profiles (e.g., any individual impurity ≤0.1% as per pharmacopeial standards ). Use kinetic modeling to extrapolate shelf-life, assuming Arrhenius behavior for thermal degradation .

Q. What analytical techniques are most suitable for structural elucidation and purity assessment?

- Methodology: Combine NMR (¹H/¹³C, COSY, HSQC) for backbone confirmation and substituent positioning. Quantify purity via HPLC with diode-array detection (DAD) using a C18 column and the mobile phase described above . Validate method specificity using spiked impurity standards (e.g., desmethyl or deethoxy analogs) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

- Methodology: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps like phenoxy-methylation. Use reaction path search algorithms (e.g., AFIR or GRRM) to explore competing pathways . Validate predictions with kinetic experiments (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions in kinetic data from heterogeneous reaction systems?

- Methodology: Apply design of experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between factors. For irreproducible results, conduct Bayesian statistical analysis to assess confidence intervals and identify outlier mechanisms .

Q. How can membrane separation technologies improve yield during large-scale synthesis?

- Methodology: Implement nanofiltration or reverse osmosis membranes to concentrate intermediates post-reaction, reducing solvent waste. Optimize membrane pore size (e.g., 200–500 Da MWCO) to retain the compound while allowing smaller impurities (e.g., unreacted reagents) to pass through .

Q. What role do solvent effects play in modulating carbothioamide reactivity?

- Methodology: Screen solvents (e.g., DMF, THF, acetonitrile) using Kamlet-Taft parameters to correlate polarity/polarizability with reaction rates. Use microfluidic reactors to rapidly test solvent combinations under controlled temperature/pressure .

Q. How should impurity profiles be managed to meet pharmacopeial standards?

- Methodology: Develop a forced degradation protocol (acid/base/oxidative stress) to identify potential impurities. Quantify using a validated HPLC-DAD method with a detection limit ≤0.05% . For persistent impurities, redesign protecting groups or introduce scavengers during synthesis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.